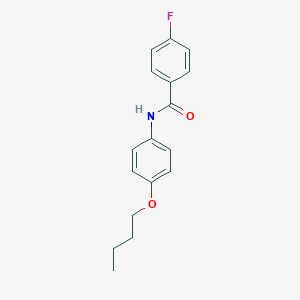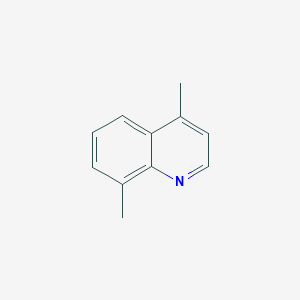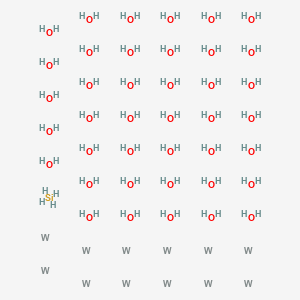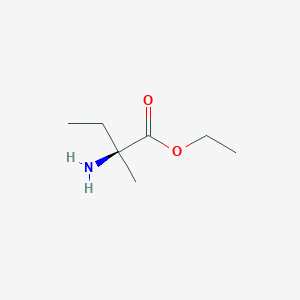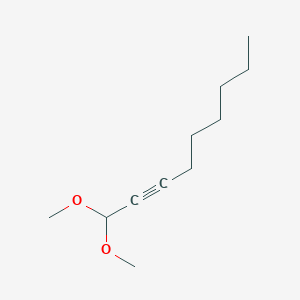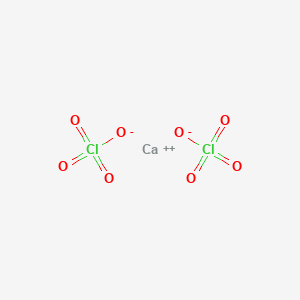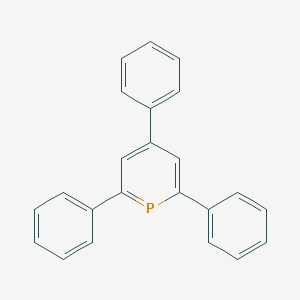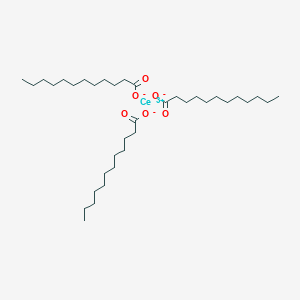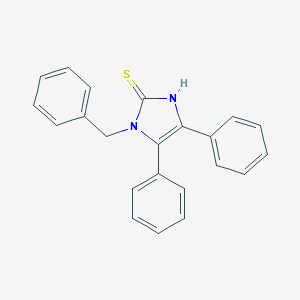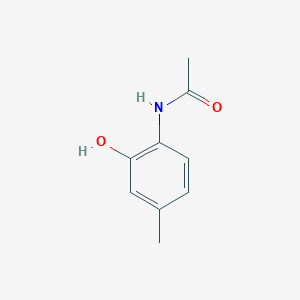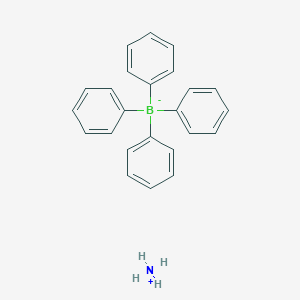
N-(3-Aminopropyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)dodecanamide, also known as AP-12, is a synthetic compound that belongs to the class of amides. It is a lipophilic molecule that can easily penetrate cell membranes and interact with various intracellular targets. AP-12 has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)dodecanamide is not fully understood. However, it is believed to interact with various intracellular targets, including ion channels, receptors, and enzymes. N-(3-Aminopropyl)dodecanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in excitable cells. It has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(3-Aminopropyl)dodecanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-Aminopropyl)dodecanamide has also been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, N-(3-Aminopropyl)dodecanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-Aminopropyl)dodecanamide is its lipophilic nature, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(3-Aminopropyl)dodecanamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of N-(3-Aminopropyl)dodecanamide is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines at high concentrations.
Future Directions
There are several potential future directions for research on N-(3-Aminopropyl)dodecanamide. One area of interest is the development of N-(3-Aminopropyl)dodecanamide as a therapeutic agent for neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of N-(3-Aminopropyl)dodecanamide, as this may provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(3-Aminopropyl)dodecanamide in animal models and clinical trials.
Synthesis Methods
The synthesis of N-(3-Aminopropyl)dodecanamide involves the reaction of dodecanoic acid with 3-aminopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3-Aminopropyl)dodecanamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-(3-Aminopropyl)dodecanamide has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. N-(3-Aminopropyl)dodecanamide has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
10375-08-3 |
|---|---|
Product Name |
N-(3-Aminopropyl)dodecanamide |
Molecular Formula |
C15H32N2O |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
N-(3-aminopropyl)dodecanamide |
InChI |
InChI=1S/C15H32N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-14,16H2,1H3,(H,17,18) |
InChI Key |
FTRKNUBBAPIZMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCN |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCN |
Other CAS RN |
10375-08-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




